molecular formula C22H18N2O2S B3009924 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313374-12-8

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3009924
CAS No.: 313374-12-8
M. Wt: 374.46
InChI Key: WZBZBHZGCSMTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.46. The purity is usually 95%.
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Mechanism of Action

Target of Action:

The primary target of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide levels, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is predominantly expressed in brain tissue .

Mode of Action:

The compound acts as a PDE10A inhibitor . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP. Elevated levels of these cyclic nucleotides lead to downstream effects, including altered neurotransmitter signaling, gene expression, and cellular responses. Specifically, the inhibition of PDE10A enhances dopaminergic and glutamatergic neurotransmission in the striatum, which has implications for neuropsychiatric disorders .

Properties

IUPAC Name

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBZBHZGCSMTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.